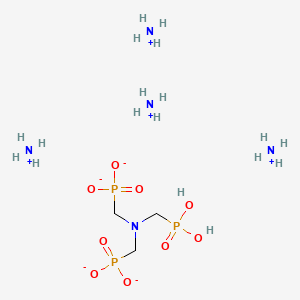

Tetraammonium dihydrogen (nitrilotris(methylene))trisphosphonate

Description

Tetraammonium dihydrogen (nitrilotris(methylene))trisphosphonate (CAS RN: 94021-27-9; molecular formula: C₃H₁₀N₂O₉P₃; average mass: 311.04 g/mol) is the ammonium salt of nitrilotris(methylene) trisphosphonic acid (NTMP) . Structurally, it features a central nitrogen atom linked to three methylene-phosphonate groups (–CH₂PO₃H), with four ammonium counterions balancing the charge . This compound is widely utilized in industrial water treatment as a chelating agent, antiscalant, and corrosion inhibitor due to its strong affinity for metal ions like Ca²⁺, Mg²⁺, and Fe³⁺ . Its high water solubility (≥1000 mg/mL at 25°C) and thermal stability (decomposition >210°C) make it suitable for harsh industrial conditions .

Properties

CAS No. |

94021-27-9 |

|---|---|

Molecular Formula |

C3H24N5O9P3 |

Molecular Weight |

367.17 g/mol |

IUPAC Name |

tetraazanium;[bis(phosphonatomethyl)amino]methylphosphonic acid |

InChI |

InChI=1S/C3H12NO9P3.4H3N/c5-14(6,7)1-4(2-15(8,9)10)3-16(11,12)13;;;;/h1-3H2,(H2,5,6,7)(H2,8,9,10)(H2,11,12,13);4*1H3 |

InChI Key |

DYAGPABPDGVONC-UHFFFAOYSA-N |

Canonical SMILES |

C(N(CP(=O)([O-])[O-])CP(=O)([O-])[O-])P(=O)(O)O.[NH4+].[NH4+].[NH4+].[NH4+] |

Related CAS |

6419-19-8 (Parent) |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tetraammonium dihydrogen (nitrilotris(methylene))trisphosphonate typically involves the reaction of nitrilotris(methylene)triphosphonic acid with ammonium hydroxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:

Nitrilotris(methylene)triphosphonic acid+4NH4OH→Tetraammonium dihydrogen (nitrilotris(methylene))trisphosphonate+2H2O

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis in cGMP (current Good Manufacturing Practice) facilities. These facilities ensure high purity and quality of the product, which is essential for its use in various applications.

Chemical Reactions Analysis

Types of Reactions

Tetraammonium dihydrogen (nitrilotris(methylene))trisphosphonate undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form higher oxidation state products.

Reduction: It can be reduced to form lower oxidation state products.

Substitution: The phosphonate groups can undergo substitution reactions with various reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state phosphonates, while reduction may produce lower oxidation state phosphonates.

Scientific Research Applications

Tetraammonium dihydrogen (nitrilotris(methylene))trisphosphonate has a wide range of scientific research applications, including:

Chemistry: It is used as a chelating agent and a stabilizer for various chemical reactions.

Biology: The compound is used in biochemical assays and as a reagent in molecular biology experiments.

Industry: The compound is used in industrial processes, including water treatment and as a corrosion inhibitor.

Mechanism of Action

The mechanism of action of tetraammonium dihydrogen (nitrilotris(methylene))trisphosphonate involves its ability to chelate metal ions and stabilize various chemical species. The compound interacts with molecular targets through its phosphonate groups, which can form strong bonds with metal ions and other reactive species. This interaction helps in stabilizing the chemical environment and preventing unwanted reactions.

Comparison with Similar Compounds

Structural and Functional Differences

Key phosphonate analogs include:

Nitrilotris(methylene) Trisphosphonic Acid (NTMP; CAS RN: 6419-19-8): The parent acid form (C₃H₁₂NO₉P₃; molecular weight: 299.05 g/mol) lacks ammonium counterions, resulting in lower solubility in neutral pH compared to its salts .

Tetrasodium [Nitrilotris(methylene)]trisphosphonate (CAS RN: 7237-83-4): With sodium counterions (C₃H₁₂NNa₄O₉P₃), this salt exhibits higher alkalinity tolerance, making it preferable in high-pH boiler water systems .

1-Hydroxyethane-1,1-diphosphonic Acid (HEDP; CAS RN: 2809-21-4): A simpler diphosphonate (C₂H₈O₇P₂) with two phosphonate groups attached to a central carbon. It shows moderate chelation capacity but superior stability in oxidizing environments compared to NTMP derivatives .

Ethylenediamine Tetra(methylene phosphonic acid) (EDTMP; CAS RN: 1429-50-1): Contains four phosphonate groups linked via ethylenediamine (C₆H₂₄N₂O₁₂P₄). This structure enhances its ability to chelate transition metals like Cu²⁺ and Zn²⁺, but it has lower thermal stability than NTMP salts .

Performance Metrics

Environmental and Industrial Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.